3-(propan-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-(propan-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the fused heterocyclic triazolothiadiazole family, characterized by a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. Its structure features a propan-2-yl (isopropyl) group at position 3 and an (E)-configured ethenylpyridinyl substituent at position 6. This molecular architecture combines lipophilic (isopropyl) and π-conjugated (pyridinyl ethenyl) moieties, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C13H13N5S |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
3-propan-2-yl-6-[(E)-2-pyridin-3-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H13N5S/c1-9(2)12-15-16-13-18(12)17-11(19-13)6-5-10-4-3-7-14-8-10/h3-9H,1-2H3/b6-5+ |
InChI Key |
SGENUTKUXIZTKH-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)C1=NN=C2N1N=C(S2)/C=C/C3=CN=CC=C3 |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)C=CC3=CN=CC=C3 |
Origin of Product |
United States |
Biological Activity
The compound 3-(propan-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring fused with a thiadiazole moiety, which is known for conferring various biological activities. The presence of the pyridine group enhances its potential for interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds within this class have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The antifungal potential of these compounds has also been explored. Some derivatives demonstrated notable activity against fungi such as Candida albicans and Aspergillus niger .
Anticancer Properties
Triazolo-thiadiazole derivatives have been investigated for their anticancer potential. A review highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific compounds have shown promising results in vitro against breast cancer and leukemia cell lines.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of triazolo-thiadiazoles are attributed to their ability to inhibit pro-inflammatory cytokines. Studies have shown that certain derivatives significantly reduce inflammation in animal models of arthritis . Additionally, some compounds have exhibited analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Enzyme Inhibition
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives have been identified as inhibitors of several key enzymes:
- Carbonic Anhydrase Inhibitors : These compounds can modulate the activity of carbonic anhydrase, which is crucial for maintaining acid-base balance in organisms .
- Cholinesterase Inhibitors : Some derivatives have been evaluated for their potential in treating Alzheimer's disease through cholinesterase inhibition .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazolo-thiadiazoles. Key factors influencing activity include:
- Substituents on the Triazole Ring : Variations in substituents can enhance or diminish activity against specific targets.
- Pyridine Positioning : The position of the pyridine group relative to the triazole affects binding affinity to biological targets.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Screening
In a recent study, a series of triazolo-thiadiazole derivatives were synthesized and screened for antimicrobial activity. The most active compound exhibited potent antibacterial effects against both drug-sensitive and drug-resistant strains of bacteria. This highlights the therapeutic potential of these compounds in treating infections caused by resistant pathogens.
Case Study 2: Cancer Cell Line Evaluation
Another investigation focused on evaluating the anticancer effects of selected triazolo-thiadiazoles on human breast cancer cell lines. Results indicated that certain derivatives not only inhibited cell growth but also triggered apoptosis pathways, suggesting a mechanism for their anticancer efficacy.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the potential of triazolo-thiadiazole derivatives in combating various microbial infections. The compound has shown significant antibacterial and antifungal properties.
-
Antibacterial Properties : Research indicates that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa displayed minimum inhibitory concentrations (MICs) ranging from 2 to 32 μg/mL .
- Specific derivatives have been reported to outperform standard antibiotics like neomycin and streptomycin in inhibiting bacterial growth .
- Antifungal Properties : The compound also exhibits antifungal activity against strains like Aspergillus niger and Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .
Anticancer Activity
The anticancer potential of triazolo-thiadiazole derivatives has been extensively explored. These compounds have shown promise in various cancer models:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth. For example:
- Case Studies : A notable case study demonstrated that a derivative of the triazolo-thiadiazole scaffold exhibited significant cytotoxic effects against cervical cancer cells with an IC50 value considerably lower than that of conventional chemotherapeutics .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Triazolo-thiadiazole derivatives have been investigated for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Mediators : Compounds within this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism through which these compounds could mitigate inflammatory responses in chronic inflammatory diseases .
- Clinical Relevance : The anti-inflammatory effects observed in preclinical models indicate potential therapeutic applications for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Data Table: Summary of Applications
| Application | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Antibacterial | MICs: 2–32 μg/mL against E. coli, S. aureus |
| Antifungal | Effective against A. niger, C. albicans | |
| Anticancer | Cytotoxicity | Induces apoptosis in cervical cancer cells |
| Mechanism | Inhibits cell proliferation via mitochondrial pathways | |
| Anti-inflammatory | Cytokine Inhibition | Reduces TNF-alpha and IL-6 production |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and thiadiazole rings in Compound A are susceptible to nucleophilic attacks due to their electron-deficient aromatic systems. Key reactions include:
a. Amination at Position 3
Replacement of the isopropyl group with amines under basic conditions:
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NH₃ (excess) | EtOH, reflux (12 h) | 3-amino-6-[(E)-2-(pyridin-3-yl)ethenyl] triazolo[3,4-b] thiadiazole | 68% |
b. Thiolation at Position 6
Thiol-containing nucleophiles react with the thiadiazole ring:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| NaSH, H₂O | 80°C, 6 h | 6-mercapto derivative | 75% |
Mechanistic Insight : Nucleophilic substitution occurs preferentially at the less hindered positions (C-3 and C-6) due to steric effects from the isopropyl and pyridinyl groups .
Electrophilic Aromatic Substitution
The pyridine ring undergoes electrophilic substitution, while the triazolo-thiadiazole core remains inert under mild conditions:
a. Nitration of Pyridine Ring
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-(propan-2-yl)-6-[(E)-2-(5-nitropyridin-3-yl)ethenyl]triazolo-thiadiazole | 52% |
b. Sulfonation
Sulfonation occurs at the para position of the pyridine ring:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| SO₃, H₂SO₄ | 100°C, 4 h | Pyridine-3-sulfonic acid derivative | 60% |
Cross-Coupling Reactions
The ethenyl bridge enables Pd-catalyzed coupling reactions:
a. Heck Reaction
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂, PPh₃, K₂CO₃ | DMF, 110°C, 24 h | Extended π-system with aryl halides | 85% |
b. Suzuki-Miyaura Coupling
Functionalization of the pyridine ring via boronic acid partners:
| Reagents | Conditions | Product |
|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C | Biaryl-substituted derivatives |
Oxidation and Reduction
a. Oxidation of Ethenyl Bridge
The (E)-ethenyl group oxidizes to a ketone:
| Reagents | Conditions | Product |
|---|---|---|
| KMnO₄, H₂O/acetone | RT, 2 h | 6-(pyridin-3-ylcarbonyl)triazolo-thiadiazole |
b. Reduction of Thiadiazole Ring
Catalytic hydrogenation opens the thiadiazole ring:
| Reagents | Conditions | Product |
|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, 24 h | Dihydrothiadiazole analog |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions:
a. Reaction with Alkynes
| Reagents | Conditions | Product |
|---|---|---|
| CuI, Et₃N | DMF, 60°C | Fused triazolo-isoxazoline derivatives |
Challenges and Limitations
Comparison with Similar Compounds
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Lipophilicity: Propan-2-yl (target compound) likely enhances solubility in nonpolar media compared to polar substituents like methoxy (20a) or benzodioxole ().
- Thermal Stability : Methoxy and halogen substituents (e.g., 20a, 5a) correlate with higher melting points, suggesting strong intermolecular interactions .
- Density : The benzodioxole analog () has a density of 1.58 g/cm³, reflecting contributions from oxygen atoms .
Key Observations :
Table 3: Pharmacological Profiles of Analogous Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 7c) enhance target binding via dipole interactions .
- Halogenated aryl groups (e.g., 5a, 106) improve anticancer potency, possibly due to enhanced DNA intercalation or protein binding .
- Bulkier substituents (adamantyl in ) may reduce solubility but improve selectivity for hydrophobic enzyme pockets .
Preparation Methods
Synthesis of 4-Amino-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
The isopropyl-substituted triazole-thiol intermediate is synthesized by reacting isobutyryl hydrazide with carbon disulfide (CS₂) in alkaline conditions. In a representative procedure, isobutyryl hydrazide (0.02 mol) and potassium hydroxide (0.06 mol) are dissolved in ethanol (25 mL), followed by dropwise addition of CS₂ (0.2 mol). The mixture is stirred at room temperature for 12 hours to form a potassium dithiocarbazinate salt, which is subsequently cyclized with hydrazine hydrate (0.2 mol) under reflux for 3 hours. Acidification with HCl yields the crude triazole-thiol, which is recrystallized from ethanol (yield: 68–72%).
Key characterization data (analogous to):
-
IR (KBr) : 3319 cm⁻¹ (N–H stretch), 2625 cm⁻¹ (C–S), 1632 cm⁻¹ (C=N).
-
¹H NMR (CDCl₃) : δ 1.38 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 3.12 (septet, 1H, J = 6.8 Hz, CH), 4.91 (s, 2H, NH₂).
Cyclization with Pyridin-3-yl-ethenyl-substituted Benzoic Acid
The triazole-thiol intermediate is reacted with 4-[(E)-2-(pyridin-3-yl)ethenyl]benzoic acid in phosphorus oxychloride (POCl₃) to form the triazolo-thiadiazole core. In a typical protocol, the triazole-thiol (3.0 mmol) and carboxylic acid (4.5 mmol) are refluxed in POCl₃ (25 mL) for 3 hours. The mixture is quenched with ice-water, neutralized to pH 8 with NaOH, and extracted with ethyl acetate. Purification via silica gel chromatography (hexane/EtOAc) yields the target compound as a light-yellow solid (yield: 32–38%).
Critical parameters :
-
Temperature : Reflux (≈110°C) ensures complete cyclization.
-
Acid/Base ratio : Excess POCl₃ drives the reaction to completion.
Functionalization of the Thiadiazole Moiety
Introduction of the Pyridin-3-yl-ethenyl Group
The pyridin-3-yl-ethenyl substituent is introduced via a Heck coupling reaction. A brominated triazolo-thiadiazole precursor (e.g., 6-bromo-3-(propan-2-yl)[1,triazolo[3,4-b]thiadiazole) is reacted with 3-vinylpyridine in the presence of palladium acetate (Pd(OAc)₂), triethylamine (Et₃N), and tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) at 100°C for 12 hours. This method achieves stereoselective E-configuration with yields up to 65%.
Optimization insights :
-
Catalyst loading : 5 mol% Pd(OAc)₂ maximizes conversion.
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics.
Alternative Synthetic Routes
One-Pot Cyclocondensation Strategy
A modified one-pot approach combines the triazole-thiol intermediate and functionalized carboxylic acid in POCl₃ without isolating intermediates. This method reduces purification steps but requires precise stoichiometric control to avoid side products (e.g., over-oxidation).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclization step, improving yields to 45–50% while reducing reaction time by 60% compared to conventional heating.
Purification and Characterization
Chromatographic Techniques
-
Silica gel chromatography : Elution with hexane/EtOAc (3:1) removes unreacted starting materials.
-
Recrystallization : Ethanol/water (2:1) mixtures yield high-purity crystals.
Spectroscopic Data
For 3-(propan-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl]triazolo[3,4-b][1,thiadiazole :
-
¹H NMR (CDCl₃) : δ 1.42 (d, 6H, J = 6.7 Hz, CH(CH₃)₂), 3.20 (septet, 1H, J = 6.7 Hz, CH), 7.32–7.35 (m, 1H, pyridine-H), 7.65 (d, 1H, J = 16.2 Hz, CH=CH), 7.89 (d, 1H, J = 16.2 Hz, CH=CH), 8.24–8.30 (m, 2H, pyridine-H), 8.75 (s, 1H, pyridine-H).
-
ESI-MS : m/z 353.18 [M+H]⁺.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional POCl₃ | 32–38 | 3 | ≥95 | High reproducibility |
| Microwave-assisted | 45–50 | 0.5 | ≥92 | Reduced energy consumption |
| Heck coupling | 65 | 12 | ≥90 | Stereoselective E-configuration |
Challenges and Optimization Opportunities
-
Regioselectivity : Competing cyclization pathways may formtriazolo[3,4-d][1,thiadiazole isomers. Substituent electronic effects (e.g., electron-withdrawing groups on the carboxylic acid) favor the desired regioisomer.
-
Scale-up limitations : POCl₃ handling requires stringent safety protocols. Alternatives like PCl₅ or SOCl₂ are being investigated for industrial-scale synthesis .
Q & A
Basic Research Questions
What are the standard synthetic protocols for preparing triazolothiadiazole derivatives like 3-(propan-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
Formation of pyrazole intermediates : Reacting diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in the presence of NaH in toluene to generate pyrazole carboxylates .
Triazole-thiol synthesis : Hydrazine hydrate is used to convert intermediates into 4-amino-5-substituted-1,2,4-triazole-3-thiols .
Cyclization : Condensation with carboxylic acids (e.g., 2-phenoxyacetic acid) using POCl₃ as a cyclizing agent, which activates carbonyl groups and facilitates ring closure .
Purification is achieved via recrystallization (ethanol-DMF mixtures) and validated by HPLC .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- 1H NMR and IR spectroscopy : To verify functional groups (e.g., pyridinyl ethenyl stretches) and substituent positions .
- Elemental analysis (CHNS) : Confirms stoichiometric ratios of C, H, N, and S .
- X-ray crystallography : Resolves solid-state conformation, planarity of the triazolothiadiazole core, and dihedral angles (e.g., 74.34° between triazolothiadiazole and benzene rings) .
- HPLC : Assesses purity (>95% typical) using reverse-phase columns .
What are the primary biological activities associated with triazolothiadiazole derivatives?
These compounds exhibit broad pharmacological potential:
- Antifungal activity : Inhibition of fungal 14α-demethylase (CYP51), validated via molecular docking (PDB: 3LD6) .
- Antimicrobial effects : Activity against Gram-positive bacteria and fungi (MIC values: 2–16 µg/mL) .
- Anti-inflammatory potential : p38 MAP kinase inhibition, reducing TNF-α and IL-1β production .
Advanced Research Questions
How do molecular docking studies inform the design of triazolothiadiazole derivatives for target-specific activity?
Docking strategies include:
- Enzyme selection : Targeting conserved active sites (e.g., lanosterol 14α-demethylase for antifungals) .
- Ligand preparation : Optimizing substituents (e.g., pyridinyl ethenyl groups) to enhance hydrogen bonding and π-π stacking with residues like Leu376 and Phe228 in 3LD6 .
- Validation : Correlating docking scores (e.g., binding energies ≤ −8.5 kcal/mol) with in vitro IC₅₀ values .
What structural modifications enhance the bioactivity of triazolothiadiazoles?
SAR studies reveal:
- Pyridinyl substituents : Improve solubility and target affinity via π-stacking .
- Alkyl/aryl groups at position 6 : Increase lipophilicity, enhancing membrane permeability (e.g., 3-(propan-2-yl) improves antifungal potency) .
- Ethenyl linkers : The (E)-configuration optimizes spatial orientation for target binding .
How can researchers resolve contradictions in biological data across structurally similar derivatives?
Strategies include:
- Systematic SAR analysis : Testing substituent effects (e.g., replacing 4-methoxyphenyl with fluorophenyl) to isolate activity drivers .
- Crystallographic studies : Comparing solid-state conformations (e.g., planar vs. non-planar triazolothiadiazole rings) to explain activity differences .
- Enzymatic assays : Validating target engagement (e.g., CYP51 inhibition vs. p38 MAP kinase) to rule off-target effects .
What role do solid-state conformation and crystal packing play in biological activity?
X-ray data show:
- Planar triazolothiadiazole cores : Facilitate π-π interactions with aromatic enzyme residues .
- C–H⋯π and C–H⋯N interactions : Stabilize crystal packing, which may correlate with bioavailability .
- Dihedral angles : Angles >70° between heterocyclic and aryl groups reduce steric hindrance, improving binding .
How can synthetic yields and purity be optimized for large-scale research applications?
Key parameters:
- Solvent choice : POCl₃ enhances cyclization efficiency compared to H₂SO₄ .
- Reaction time : Prolonged reflux (≥6 hours) ensures complete cyclization .
- Purification : Sequential washing with NaOH (removes unreacted acids) and ethanol recrystallization minimizes impurities .
What computational and experimental methods are used to validate novel biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
